Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)

2,4-Dihydroxybenzaldehyde structure
2,4-Dihydroxybenzaldehyde structure
اسم المنتج:2,4-Dihydroxybenzaldehyde
كاس عدد:95-01-2
وسط:C7H6O3
ميغاواط:138.12
MDL:MFCD00011686
CID:34774
PubChem ID:7213

2,4-Dihydroxybenzaldehyde الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2,4-Dihydroxybenzaldehyde
    • beta-Resorcylaldehyde
    • 2,4,6-TRIPHENYL-S-TRIAZINE
    • 2,4-dihydroxy-benzaldehyde
    • 2,4-Dihydroxybenzene carbonal
    • 4-Formylresorcinol
    • 4-Hydroxysalicylaldehyde
    • Benzaldehyde,2,4-dihydroxy
    • ethyl 7-hydroxycoumarin-3-carboxylate
    • p-hydroxysalicylic aldehyde
    • resorcialdehyde
    • β-Resorcylaldehyde
    • Benzaldehyde, 2,4-dihydroxy-
    • beta-Resorcaldehyde
    • beta-Resorcinaldehyde
    • beta-Resorcylic aldehyde
    • 2,4-Dihydroxybenzenecarbonal
    • Salicylaldehyde, 4-hydroxy-
    • 4-Hydroxysalicyladehyde
    • 2,4-Dihydroxybenzaldehyd
    • beta-Rosorcaldehyde
    • .beta.-Resorcylaldehyde
    • .beta.-Resorcaldehyde
    • .beta.-Resorcinaldehyde
    • .beta.-Resorcylic aldehyde
    • 2,4-Dihydroxybenzaldehyde (ACI)
    • β-Resorcylaldehyde (6CI, 8CI)
    • 2,4-Dihydroxybezaldehyde
    • 2,4-Dihydroxysalicylaldehyde
    • 4-Formylbenzene-1,3-diol
    • 6-Formylresorcinol
    • NC 012
    • NSC 8690
    • β-Resorcaldehyde
    • β-Resorcinaldehyde
    • β-Resorcylic aldehyde
    • BETA-RESORCYLADLEHYDE
    • á-resorcylaldehyde
    • 2,4-DIHYDROXYLBENZALDEHYDE
    • 2,4-Dihydroxybenzaldehyde,98%
    • 4-Dihydroxybenzaldehyde
    • 2,4-Dihydroxybenzald
    • b-resorcylaldehyde
    • NSC8690
    • 4-08-00-01753 (Beilstein Handbook Reference)
    • b-Resorcinaldehyde
    • NSC-8690
    • NS00040433
    • BRN 0878548
    • 2,4-bis(oxidanyl)benzaldehyde
    • DIHYDROXYBENZALDEHYDE, 2,4-
    • HMS2270K22
    • AKOS000118990
    • 95-01-2
    • A934060
    • EN300-21460
    • .BETA.-RESORCYLALDEHYDE [MI]
    • 2,4-dihydroxyl benzaldehyde
    • InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10
    • BDBM50140239
    • SMR000639137
    • AI3-24367
    • MLS001076174
    • UNII-772JOF6LZS
    • MFCD00011686
    • 24-Dihydroxybenzaldehyde
    • CHEMBL243587
    • Resorcinal
    • AC-24172
    • Q27121977
    • A845149
    • b-Resorcaldehyde
    • FT-0610123
    • A-Resorcylaldehyde
    • CS-W007539
    • 772JOF6LZS
    • F11148
    • 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%
    • 2,4dihydroxybenzaldehyde
    • 2,4-dihydroxy benzaldehyde
    • 2,4-Dihydroxybenzaldehyde, 98%
    • SY007063
    • F1995-0226
    • SCHEMBL93513
    • Z104497974
    • EINECS 202-383-1
    • D0564
    • STR01512
    • AMY25823
    • PD158252
    • 2,4 dihydroxybenzaldehyde
    • Beta-resorcyl aldehyde
    • 2,4,-dihydroxybenzaldehyde
    • HY-W007539
    • AP-065/40195541
    • b-Resorcylic aldehyde
    • DTXSID8021806
    • 2,4-dihydoxy-benzaldehyde
    • NCGC00247446-01
    • 2,4-Dihyroxybenzaldehyde
    • W-100175
    • CHEBI:50198
    • STK299744
    • BBL012171
    • DTXCID101806
    • DB-027606
    • MDL: MFCD00011686
    • نواة داخلي: 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
    • مفتاح Inchi: IUNJCFABHJZSKB-UHFFFAOYSA-N
    • ابتسامات: O=CC1C(O)=CC(O)=CC=1
    • برن: 878548

حساب السمة

  • نوعية دقيقة: 138.03200
  • النظائر كتلة واحدة: 138.031694
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 10
  • تدوير ملزمة العد: 1
  • تعقيدات: 124
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • طوبولوجي سطح القطب: 57.5
  • إكسلوغ 3: 1.5
  • tautomeric العد: 12

الخصائص التجريبية

  • اللون / الشكل: Off white to brownish yellow powder.
  • كثيف: 1.2667 (rough estimate)
  • نقطة انصهار: 135-137 °C (lit.)
  • نقطة الغليان: 220-228 °C/22 mmHg(lit.)
  • نقطة الوميض: 220℃/22mm
  • انكسار: 1.4600 (estimate)
  • الذوبان: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
  • معامل توزيع المياه: dissolution
  • الاستقرار / الجرف الحياة: Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.
  • بسا: 57.53000
  • لوغب: 0.91030
  • حساسية: Air Sensitive
  • بكا: 7.56±0.18(Predicted)
  • ميرك: 8156
  • الذوبان: It is easily soluble in ethanol, diethyl ether, chloroform and glacial acetic acid, and slightly soluble in cold benzene.

2,4-Dihydroxybenzaldehyde أمن المعلومات

  • رمزي: GHS07
  • حث:warning
  • إشارة عشوائية:Warning
  • وصف الخطر: H302,H315,H319,H335
  • تحذير: P261,P305+P351+P338
  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 22-36/37/38
  • تعليمات السلامة: S26-S36-S37/39
  • رتكس:VH3600000
  • تحديد البضائع الخطرة: Xn
  • فئة التعبئة والتغليف:I; II; III
  • مصطلح خطر:R22; R36/37/38
  • ظروف التخزين:Inert atmosphere,2-8°C
  • تسا:Yes

2,4-Dihydroxybenzaldehyde بيانات الجمارك

  • رمز النظام المنسق:29124900
  • بيانات الجمارك:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,4-Dihydroxybenzaldehyde الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047188-500g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
500g
¥761.00 2024-04-24
Enamine
EN300-21460-25.0g
2,4-dihydroxybenzaldehyde
95-01-2 95%
25.0g
$38.0 2023-07-06
Key Organics Ltd
STR01512-10MG
2,4-Dihydroxybenzaldehyde
95-01-2 >95%
10mg
£63.00 2025-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12868-100g
2,4-Dihydroxybenzaldehyde, 98%
95-01-2 98%
100g
¥2204.00 2023-03-03
eNovation Chemicals LLC
D781109-500g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
500g
$150 2023-09-03
Life Chemicals
F1995-0226-10g
2,4-dihydroxybenzaldehyde
95-01-2 95%
10g
$84.0 2023-09-06
eNovation Chemicals LLC
D660636-100g
2,4-Dihydroxybenzaldehyde
95-01-2 97%
100g
$200 2024-06-05
Life Chemicals
F1995-0226-1g
2,4-dihydroxybenzaldehyde
95-01-2 95%
1g
$21.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017477-25g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
25g
¥61 2024-07-19
Life Chemicals
F1995-0226-0.25g
2,4-dihydroxybenzaldehyde
95-01-2 95%
0.25g
$18.0 2023-09-06

2,4-Dihydroxybenzaldehyde طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt; 1 h, rt
1.2 30 min, rt; 1 h
المراجع
Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiation
Pajda, Michal; Bogdal, Dariusz, Modern Polymeric Materials for Environmental Applications, 2006, 129, 129-132

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
المراجع
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

طريقة الإنتاج 3

رد فعل الشرط
1.1 Solvents: Chloroform ;  1 h, rt; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ;  1 h, reflux
المراجع
The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions
Rivero, I. A.; Espinoza, K. A.; Ochoa, A., Journal of Combinatorial Chemistry, 2004, 6(2), 270-274

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ;  1 h, 65 °C
المراجع
A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivatives
Pajda, Micha; Bogdal, Dariusz, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
المراجع
Simplification of the Gattermann synthesis of hydroxy aldehydes
Adams, Roger; Levine, I., Journal of the American Chemical Society, 1923, 45, 2373-7

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: Magnesium oxide ;  15 min
المراجع
Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions
Naeimi, Hossein; Zakerzadeh, Elham, New Journal of Chemistry, 2018, 42(6), 4590-4595

طريقة الإنتاج 7

رد فعل الشرط
1.1 Solvents: Water
المراجع
Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction
Mendelson, Wilford L.; Hayden, Stuart, Synthetic Communications, 1996, 26(3), 603-10

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Pyridinium p-toluenesulfonate ;  2 min, 100 °C; cooled
المراجع
Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation
Lamba, Mandeep S.; Makrandi, Jagdish K., Journal of Chemical Research, 2007, (10), 585-586

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Diphosphoryl chloride
المراجع
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

طريقة الإنتاج 10

رد فعل الشرط
1.1 Solvents: Acetonitrile
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
المراجع
Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographol
Ramadas, S.; Krupadanam, G. L. D., Tetrahedron: Asymmetry, 2000, 11(16), 3375-3393

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Solvents: Methanol ,  Water
المراجع
β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenols
Ravichandran, Ramaswamy, Journal of Molecular Catalysis A: Chemical, 1998, 130(3),

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Diethyl ether
المراجع
Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesis
Hinkel, L. E.; Ayling, E. E.; Beynon, J. H., Journal of the Chemical Society, 1936, 184, 184-5

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  240 h, reflux; reflux → rt
المراجع
Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygen
Hao, Chengjun; Zhao, Ganqing, Chinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 5 °C → 60 °C; 8 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 7, cooled
المراجع
Method for preparing 4-butyl-resorcinol
, China, , ,

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Diphosphoryl chloride
المراجع
Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chloride
Downie, Ian M.; Earle, Martyn J.; Heaney, Harry; Shuhaibar, Khamis F., Tetrahedron, 1993, 49(19), 4015-34

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ;  3 - 6 h, rt
المراجع
Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate
Narender, T.; Venkateswarlu, K.; Madhur, G.; Reddy, K. Papi, Synthetic Communications, 2013, 43(1), 26-33

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  5 h, reflux
المراجع
NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products
Narender, T.; Reddy, K. Papi; Madhur, G., Synthetic Communications, 2009, 39(11), 1949-1956

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ;  rt; 2 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  heated
المراجع
Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propane
Yang, Jin-Hui; Meng, Li-Cong, Youji Huaxue, 2008, 28(5), 918-921

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Sulfuric acid ;  0.5 h, rt
المراجع
Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes
Saha, Soumik; Bhosle, Akhil A.; Chatterjee, Amrita ; Banerjee, Mainak, Journal of Organic Chemistry, 2023, 88(14), 10002-10013

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  1 h, < 30 °C; 30 °C → -7 °C
1.2 Solvents: Acetonitrile ;  -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ;  30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
المراجع
Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl ester
Ling, Xinlong; Tang, Zhongfeng; Guo, Weimin; Yue, Zhiwen, Huagong Jishu Yu Kaifa, 2010, 39(4), 10-11

2,4-Dihydroxybenzaldehyde Raw materials

2,4-Dihydroxybenzaldehyde Preparation Products

2,4-Dihydroxybenzaldehyde الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
رقم الطلب:A934060
حالة المخزون:in Stock
كمية:1kg
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 15:13
الأسعار ($):176.0
الموردين الموصى بهم
atkchemica
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
CL18046
نقاء:95%+
كمية:1g/5g/10g/100g
الأسعار ($):استفسار
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
sfd9315
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار